2-(2-Benzofuryl)-5-methylimidazole
Description
2-(2-Benzofuryl)-5-methylimidazole is a heterocyclic organic compound featuring an imidazole core substituted at the 2-position with a benzofuryl group and at the 5-position with a methyl group. The benzofuryl moiety consists of a fused benzene and furan ring system, which confers unique electronic and steric properties.
The compound’s planar benzofuryl group enhances conjugation, influencing electron distribution across the imidazole ring. This characteristic distinguishes it from analogs with bulkier or electron-withdrawing substituents, such as chlorophenyl or trifluoromethyl groups . The methyl group at the 5-position provides steric stabilization while maintaining moderate lipophilicity, making the compound a candidate for further derivatization in drug discovery.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C12H10N2O/c1-8-7-13-12(14-8)11-6-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,13,14) |
InChI Key |
BTTHZPDFJYPQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzofuryl)-5-methylimidazole typically involves the formation of the benzofuran ring followed by the construction of the imidazole ring.
Industrial Production Methods
Industrial production of 2-(2-Benzofuryl)-5-methylimidazole may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzofuryl)-5-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-(2-Benzofuryl)-5-methylimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzofuryl)-5-methylimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole
This benzimidazole derivative replaces the benzofuryl group with a 2-chlorophenyl substituent. The chlorine atom introduces strong electron-withdrawing effects, reducing electron density on the aromatic system compared to the electron-rich benzofuryl group. This difference impacts reactivity in catalytic systems and binding affinity in biological targets. For instance, chlorophenyl-substituted compounds may exhibit altered π-pocket geometries due to steric clashes, as observed in boron complexes with twisted biaryl substructures .
5-Methyl-2-[(2-phenylethyl)thio]-1H-benzimidazole
The substitution of a phenylethylthio group at the 2-position introduces a flexible sulfur-containing side chain. This modification increases hydrophobicity and steric bulk compared to the rigid benzofuryl group. Such structural changes can reduce π-π interactions but enhance membrane permeability in biological systems .
2-Mercapto-5-benzimidazolecarboxylic Acid
The presence of a mercapto (-SH) and carboxylic acid (-COOH) group drastically alters solubility and hydrogen-bonding capacity. While the benzofuryl group in 2-(2-Benzofuryl)-5-methylimidazole favors lipophilic environments, the carboxylic acid enhances aqueous solubility but may limit bioavailability due to ionization at physiological pH .
Steric and Geometric Considerations
Cage-shaped boron complexes containing benzofuryl-based π-pockets (e.g., 1AB·dbp ) exhibit coplanar biaryl substructures with an average dihedral angle of 13.3°, whereas furyl-substituted analogs (e.g., 1BB·thf ) show larger angles (51.5°) due to steric hindrance from ortho-hydrogens . This geometric distinction highlights how benzofuryl groups stabilize planar configurations, optimizing π-pocket environments for catalysis or molecular recognition.
Antimicrobial Activity
Benzofuryl-containing benzoxazole derivatives (e.g., 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles) demonstrate potent activity against Pseudomonas aeruginosa (MIC = 31.25 μg/mL), comparable to Rifampicin . The benzofuryl moiety likely enhances target binding through π-stacking with bacterial enzymes, a mechanism less accessible in chlorophenyl or trifluoromethyl-substituted analogs.
QSAR Insights
Free-Wilson analysis of benzoxazole derivatives reveals that benzofuryl carboxamido groups significantly contribute to antibacterial potency. Substituents at the 2-position (e.g., benzofuryl vs. phenylethylthio) modulate activity by balancing steric accessibility and electronic complementarity with bacterial targets .
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogs
Biological Activity
2-(2-Benzofuryl)-5-methylimidazole is a compound belonging to the imidazole family, which has attracted significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from recent studies and literature.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuryl moiety and a methylimidazole ring. This unique configuration is believed to contribute to its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-(2-Benzofuryl)-5-methylimidazole. It has been shown to exhibit inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are reported to be in the range of 6.25–25 µg/mL against Mycobacterium tuberculosis, indicating promising antimycobacterial activity .
Table 1: Antimicrobial Activity of 2-(2-Benzofuryl)-5-methylimidazole
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 6.25 - 25 |
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Antitumor Activity
The antitumor effects of 2-(2-Benzofuryl)-5-methylimidazole have also been investigated. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated cytotoxic effects with IC50 values indicating effective proliferation inhibition. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | TBD | Apoptosis induction |
| HCC827 | TBD | Cell cycle arrest |
| NCI-H358 | TBD | Apoptosis induction |
The biological activity of 2-(2-Benzofuryl)-5-methylimidazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- DNA Interaction : Studies suggest that it may bind preferentially to DNA, disrupting replication and transcription processes in cancer cells .
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death through apoptosis.
Case Studies
One notable study evaluated the efficacy of 2-(2-Benzofuryl)-5-methylimidazole in treating infections caused by resistant strains of Mycobacterium tuberculosis. The results demonstrated significant reductions in bacterial load in infected macrophages treated with the compound compared to untreated controls .
Another investigation focused on its anticancer properties, revealing that treatment with the compound resulted in a marked decrease in tumor size in xenograft models, supporting its potential as a therapeutic agent for lung cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
